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Compound of Interest

Compound Name:
2-Acetoxy-4'-

trifluorobenzophenone

CAS No.: 890098-97-2

Cat. No.: B1323980

Get Quote

Abstract & Strategic Rationale
The synthesis of ortho-substituted benzophenones is synthetically challenging due to the steric

and electronic directing effects that favor para-substitution during standard electrophilic

aromatic substitution. To synthesize 2-Acetoxy-4'-trifluorobenzophenone, this protocol

employs a three-stage workflow:

Esterification: Formation of phenyl 4-(trifluoromethyl)benzoate.

Fries Rearrangement: Lewis acid-mediated migration of the acyl group to the ortho position

to yield the 2-hydroxy intermediate.

O-Acetylation: Conversion of the free phenol to the acetate ester.

This route is selected for its reliability in generating the 2-substituted core, which is stabilized by

an intramolecular hydrogen bond, facilitating purification from the 4-substituted byproduct.
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Retrosynthetic Analysis & Workflow
The following logic map illustrates the critical path and decision nodes for the synthesis.

Starting Materials:
Phenol + 4-(Trifluoromethyl)benzoyl chloride

Intermediate 1:
Phenyl 4-(trifluoromethyl)benzoate

Esterification (Pyridine, DCM)

Step 2: Fries Rearrangement
(AlCl3, 140°C)

Lewis Acid Catalysis

Isomer Mixture:
2-Hydroxy (Ortho) + 4-Hydroxy (Para)

Thermodynamic Control

Purification:
Steam Distillation / Column Chromatography

Separation

Key Intermediate:
2-Hydroxy-4'-trifluorobenzophenone

Isolate Ortho Isomer

Step 3: Acetylation
(Ac2O, Pyridine)

Ester Protection

Target Product:
2-Acetoxy-4'-trifluorobenzophenone

Crystallization
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Figure 1: Step-wise synthetic workflow for the regioselective construction of the 2-acetoxy-

benzophenone core.

Detailed Experimental Protocol
Stage 1: Synthesis of Phenyl 4-(trifluoromethyl)benzoate
Objective: Create the ester precursor for the rearrangement.

Reagents & Equipment:

Reagent Equiv. Role

Phenol 1.0 Substrate

4-(Trifluoromethyl)benzoyl

chloride
1.1 Acylating Agent

Pyridine 1.2 Base/Catalyst

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Procedure:

Dissolve Phenol (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under

nitrogen.

Add Pyridine (12 mmol) and cool the solution to 0°C.

Dropwise add 4-(Trifluoromethyl)benzoyl chloride (11 mmol) dissolved in DCM (5 mL).

Caution: Exothermic reaction.

Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc

9:1).

Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry

over MgSO₄ and concentrate.
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Yield: Expect >90% of a white solid. Proceed to Stage 2 without extensive purification if

purity >95% by NMR.

Stage 2: Fries Rearrangement to 2-Hydroxy-4'-
trifluorobenzophenone
Objective: Migrate the acyl group to the ortho position. Mechanism: The reaction proceeds via

an acylium ion intermediate complexed with aluminum chloride. High temperatures favor the

thermodynamically stable ortho-isomer due to chelation between the carbonyl oxygen, the

phenolic hydroxyl, and the aluminum catalyst.

Reagents:

Reagent Equiv. Role

Phenyl 4-
(trifluoromethyl)benzoate

1.0 Precursor

Aluminum Chloride (AlCl₃) 1.5 - 2.0 Lewis Acid

| Chlorobenzene (or neat) | Solvent | High-boiling solvent |

Procedure:

Place the ester from Stage 1 into a dry flask.

Add AlCl₃ (2.0 equiv) as a solid.

Heat the mixture to 140°C (neat melt) or reflux in chlorobenzene for 2–4 hours.

Note: Evolution of HCl gas will occur; use a scrubber.

Quench: Cool to 0°C and carefully add crushed ice/HCl mixture to decompose the aluminum

complex.

Extraction: Extract with DCM (3x).

Purification (Critical): The crude contains both ortho (2-OH) and para (4-OH) isomers.
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Method A (Steam Distillation): The ortho-isomer is volatile with steam due to intramolecular

H-bonding. The para-isomer is not.

Method B (Chromatography): Silica gel column.[1] Elute with Hexane/DCM. The ortho-

isomer (less polar) elutes first.

Characterization: Confirm the ortho-substitution by ¹H NMR (look for downfield phenolic -OH

signal >11 ppm due to H-bonding).

Stage 3: Acetylation to 2-Acetoxy-4'-
trifluorobenzophenone
Objective: Cap the hydroxyl group to form the final target.

Reagents:

Reagent Equiv. Role

2-Hydroxy-4'-
trifluorobenzophenone

1.0 Substrate

Acetic Anhydride (Ac₂O) 2.0 Acetylating Agent

Pyridine 2.0 Base

| DMAP | 0.1 (Cat.) | Catalyst |

Procedure:

Dissolve the 2-Hydroxy intermediate in DCM (or perform neat in Pyridine).

Add Acetic Anhydride (2.0 equiv) and Pyridine (2.0 equiv).

Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

Stir at RT for 4–12 hours.

Workup: Dilute with EtOAc, wash vigorously with 1M HCl (remove pyridine), saturated

NaHCO₃ (remove acetic acid), and brine.
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Final Purification: Recrystallize from Ethanol or Hexane/EtOAc.

Quality Control & Expected Data
Parameter Specification Notes

Appearance
White to off-white crystalline

solid

¹H NMR (CDCl₃)
Acetyl-CH₃ singlet (~2.1-2.3

ppm)

Distinct from starting material

OH peak.

IR Spectroscopy
C=O (Ester): ~1760 cm⁻¹C=O

(Ketone): ~1650 cm⁻¹

Ester carbonyl appears at

higher frequency than ketone.

Mass Spectrometry
[M+H]⁺ or [M+Na]⁺ consistent

with MW

Check for loss of Acetyl group

(fragmentation).

Safety & Handling
Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a fume hood under inert

atmosphere.

Acid Chlorides/Anhydrides: Corrosive and lachrymators. Wear proper PPE (gloves, goggles).

Waste Disposal: Quenched aluminum wastes must be neutralized before disposal. Aqueous

layers containing pyridine should be treated as hazardous organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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